

# ER-Tracker Blue-White DPX for live-cell imaging of endoplasmic reticulum

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## Compound of Interest

Compound Name: *ER-Tracker Blue-White DPX*

Cat. No.: *B1260183*

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An In-depth Technical Guide to ER-Tracker™ Blue-White DPX for Live-Cell Imaging of the Endoplasmic Reticulum

## Overview

ER-Tracker™ Blue-White DPX is a cell-permeant fluorescent probe designed for the highly selective labeling of the endoplasmic reticulum (ER) in living cells.[1][2] As a member of the Dapoxyl™ (DPX) dye family, it is a photostable and environmentally sensitive probe, making it a valuable tool for researchers studying the structure, function, and dynamic processes of the ER.[1][3][4] At recommended low concentrations, the dye exhibits low cytotoxicity, allowing for prolonged time-lapse imaging of ER dynamics without significantly impacting cell health.[1][4][5][6] Unlike other common ER stains, it rarely labels mitochondria, ensuring high specificity for the target organelle.[1]

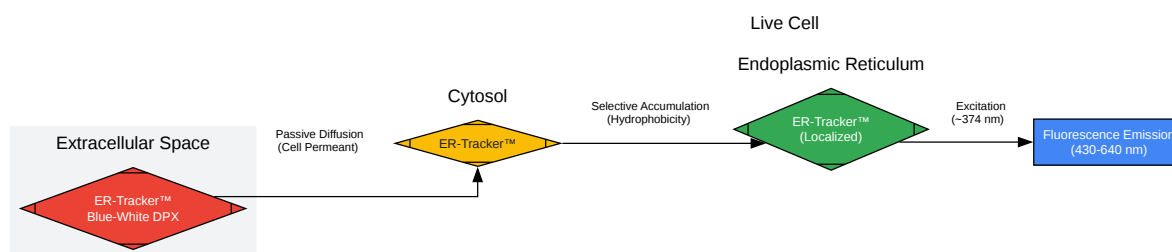
## Mechanism of Action

The precise mechanism for the high selectivity of ER-Tracker™ Blue-White DPX for the endoplasmic reticulum is based on its physicochemical properties.[4] The probe's chemical structure and hydrophobicity are thought to facilitate its passive diffusion across the plasma membrane and subsequent accumulation within the unique, cholesterol-poor lipid environment of the ER membranes.[4]

ER-Tracker™ Blue-White DPX is not a conjugate of glibenclamide and therefore does not bind to the sulfonylurea receptors of ATP-sensitive K<sup>+</sup> channels, which is the targeting mechanism

for ER-Tracker™ Green and Red dyes.[1][2]

A key feature of the Dapoxyl™ dye family is its environmental sensitivity.[1][4] As the polarity of the dye's local environment increases, its fluorescence emission maximum shifts to longer wavelengths, and its quantum yield decreases.[1][4] This property contributes to its fluorescence characteristics once localized within the ER membrane.[4] Upon excitation, the probe's fluorescence can be detected over a broad range, which is dependent on the local environment within the ER.[2][3][4]



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**Caption:** Mechanism of ER-Tracker™ Blue-White DPX localization and fluorescence.

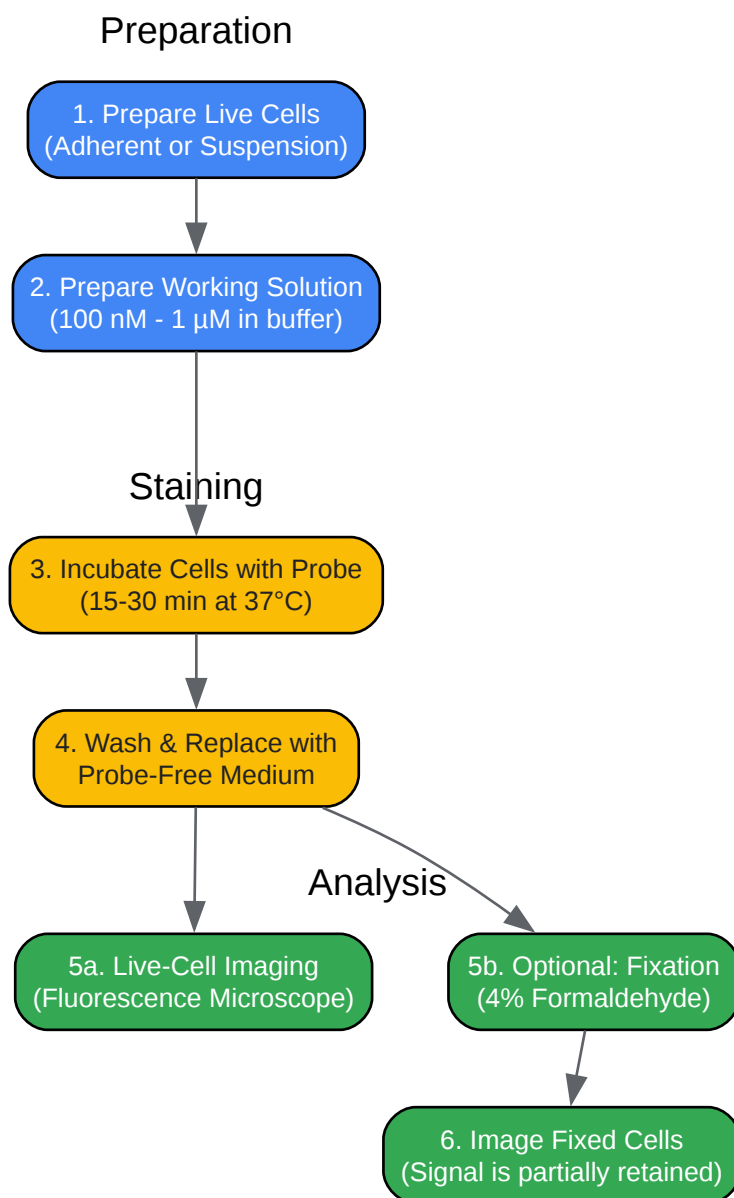
## Technical Data

The quantitative specifications for ER-Tracker™ Blue-White DPX are summarized below, providing essential data for experimental planning and execution.

Property	Value	Citation(s)
Molecular Formula	C <sub>26</sub> H <sub>21</sub> F <sub>5</sub> N <sub>4</sub> O <sub>4</sub> S	<a href="#">[4]</a> <a href="#">[7]</a>
Molecular Weight	580.53 g/mol	<a href="#">[1]</a> <a href="#">[7]</a>
Excitation (Ex)	~374 nm	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[8]</a>
Emission (Em)	430 - 640 nm (Environment-sensitive)	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[8]</a>
Recommended Filter	Long-pass DAPI	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[8]</a>
Supplied As	1 mM solution in anhydrous DMSO	<a href="#">[1]</a>
Working Concentration	100 nM - 1 µM	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Photostability	High; suitable for prolonged imaging	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Cytotoxicity	Low at recommended concentrations	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Storage Conditions	≤-20°C; Protect from light and moisture	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>

## Experimental Protocols

Effective staining requires careful preparation and adherence to optimized protocols. The following sections provide detailed methodologies for reagent preparation and staining of both adherent and suspension cells.



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**Caption:** General experimental workflow for ER labeling with ER-Tracker™.

## Reagent Preparation

- Stock Solution Handling: ER-Tracker™ Blue-White DPX is supplied as a 1 mM stock solution in DMSO.[1] Before use, allow the vial to warm to room temperature and briefly centrifuge it to collect the solution at the bottom.[1] To maintain stability, avoid repeated freeze-thaw cycles.[1][5]

- Working Solution Preparation: Dilute the 1 mM stock solution to a final working concentration of 100 nM to 1  $\mu$ M.[1][5] This dilution should be done in a suitable buffer, such as Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg) or serum-free cell culture medium.[1][5][7] The optimal concentration may vary between cell types and should be determined empirically.

## Staining Protocol for Adherent Cells

- Grow adherent cells on sterile coverslips or in an appropriate cell culture imaging dish.[5][7]
- When cells reach the desired confluency, remove the culture medium.[1]
- Gently rinse the cells once with a physiological buffer (e.g., HBSS).[1]
- Add the pre-warmed ER-Tracker™ working solution to the cells, ensuring the entire surface is covered.[1]
- Incubate the cells for 15 to 30 minutes at 37°C, protected from light.[1]
- Remove the staining solution and replace it with fresh, probe-free culture medium.[1]
- The cells are now ready for live-cell imaging using a fluorescence microscope equipped with a DAPI or UV long-pass filter set.[2][3][8]

## Staining Protocol for Suspension Cells

- Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 1000 x g for 3-5 minutes).[5][7] Discard the supernatant.
- Wash the cells by resuspending the pellet in PBS, followed by another centrifugation step. Repeat the wash once.[5][7]
- Resuspend the cell pellet in fresh medium or PBS to a density of approximately  $1 \times 10^6$  cells/mL.[5][7]
- Add the ER-Tracker™ working solution to the cell suspension and incubate for 15 to 30 minutes at 37°C (or room temperature), protected from light.[1][5][7]

- Pellet the cells by centrifugation (e.g., 400 x g for 3-4 minutes) and discard the supernatant.  
[5][7]
- Wash the cells twice with PBS to remove any unbound probe.[5][7]
- Resuspend the final cell pellet in fresh medium or PBS for analysis by fluorescence microscopy or flow cytometry.[5][7]

## Optional Post-Staining Fixation

While ER-Tracker™ Blue-White DPX is optimized for live-cell imaging, the staining pattern can be partially preserved after fixation.[1][3] However, be aware that significant loss of the fluorescence signal is expected.[3]

- After staining live cells as described above, fix the cells with a 4% formaldehyde solution in PBS for 10-20 minutes at 37°C.[1][9]
- Wash the fixed cells twice with a suitable buffer (e.g., PBS).[9]
- If subsequent immunofluorescence is required, cells can be permeabilized with a solution of 0.2% Triton™ X-100 for 10 minutes.[9]
- The cells can now be imaged or processed for further staining protocols.

## Applications in Research

The unique properties of ER-Tracker™ Blue-White DPX make it suitable for a variety of research applications, including:

- Real-time visualization of ER morphology, including the intricate network of tubules and cisternae in living cells.[4]
- Studying ER dynamics during cellular processes such as cell division, migration, and apoptosis.[4][6]
- Investigating ER stress responses by observing morphological changes in the organelle.[4]

- Co-localization studies in conjunction with other fluorescent probes to analyze the spatial and functional relationships between the ER and other organelles like mitochondria.[4]

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